molecular formula C12H15NO3 B12620282 Methyl 3-(4-methoxyanilino)but-2-enoate CAS No. 920312-58-9

Methyl 3-(4-methoxyanilino)but-2-enoate

Cat. No.: B12620282
CAS No.: 920312-58-9
M. Wt: 221.25 g/mol
InChI Key: GRBMOJBEAKIXCD-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyanilino)but-2-enoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of butenoic acid and features a methoxyaniline group attached to the butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyanilino)but-2-enoate typically involves the reaction of methyl acetoacetate with 4-methoxyaniline under specific conditions. One common method includes the use of a base such as sodium ethoxide to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyanilino)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(4-methoxyanilino)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methoxyanilino)but-2-enoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-ethoxyanilino)but-2-enoate
  • Methyl 3-(4-methylanilino)but-2-enoate
  • Methyl 3-(4-chloroanilino)but-2-enoate

Uniqueness

Methyl 3-(4-methoxyanilino)but-2-enoate is unique due to the presence of the methoxyaniline group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for particular applications in research and industry.

Biological Activity

Methyl 3-(4-methoxyanilino)but-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC(=O)C(=C(C)N(c1ccc(cc1)OC))C

Synthesis

The synthesis of this compound typically involves the reaction of methyl acrylate with 4-methoxyaniline. This reaction can be catalyzed using various methods, including solvent-free conditions or using Lewis acids for improved yields. The reaction proceeds through a nucleophilic addition mechanism, where the aniline derivative attacks the electrophilic carbon of the acrylate.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In a study assessing various derivatives, it was found that compounds with similar structures exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that some derivatives were more effective than traditional antibiotics like ampicillin and streptomycin .

Compound MIC (mg/mL) Target Bacteria
This compound0.015 - 0.045Staphylococcus aureus, Escherichia coli
Reference Drug (Ampicillin)0.1 - 0.5Various

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The MIC values ranged from 0.004 to 0.06 mg/mL, indicating a strong potential for therapeutic applications in fungal infections .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Wall Synthesis: Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis: Some derivatives may inhibit DNA and RNA synthesis in microbial cells.
  • Targeting Specific Enzymes: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for bacterial survival.

Study on Antimicrobial Efficacy

A comparative study was conducted on this compound and its derivatives against various bacterial strains. The results demonstrated that the compound exhibited superior efficacy compared to standard antibiotics, particularly against Staphylococcus aureus, with an MIC of 0.015 mg/mL .

Cytotoxicity Assessment

In vitro cytotoxicity studies using the MTT assay indicated that while the compound showed promising antimicrobial activity, it also exhibited moderate cytotoxic effects on normal human cell lines (MRC5). The selectivity index was calculated to assess the safety profile, suggesting that further optimization is required to enhance therapeutic efficacy while minimizing toxicity .

Properties

CAS No.

920312-58-9

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 3-(4-methoxyanilino)but-2-enoate

InChI

InChI=1S/C12H15NO3/c1-9(8-12(14)16-3)13-10-4-6-11(15-2)7-5-10/h4-8,13H,1-3H3

InChI Key

GRBMOJBEAKIXCD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)NC1=CC=C(C=C1)OC

Origin of Product

United States

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